(2S,3S)-(-)-3-Phenylglycidol

Catalog No.
S705890
CAS No.
104196-23-8
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-(-)-3-Phenylglycidol

CAS Number

104196-23-8

Product Name

(2S,3S)-(-)-3-Phenylglycidol

IUPAC Name

[(2S,3R)-3-phenyloxiran-2-yl]methanol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1

InChI Key

PVALSANGMFRTQM-DTWKUNHWSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO

Asymmetric Synthesis:

Due to its chirality, (2S,3S)-(-)-3-Phenylglycidol can serve as a valuable building block in asymmetric synthesis. This technique allows for the creation of enantiopure molecules, which are crucial in various fields such as drug development and material science. The epoxide ring of (2S,3S)-(-)-3-Phenylglycidol can be opened with various nucleophiles with high stereoselectivity, leading to the formation of new chiral centers.

Medicinal Chemistry:

(2S,3S)-(-)-3-Phenylglycidol has been investigated for its potential antitumor activity. Studies have shown that it can inhibit the growth of various cancer cell lines. Additionally, it has been explored as a potential antiviral agent and for its antimicrobial properties.

Material Science:

The epoxide group in (2S,3S)-(-)-3-Phenylglycidol can be used as a reactive functional group for the synthesis of various polymers and materials. These materials can potentially find applications in areas like drug delivery, electronics, and coatings.

(2S,3S)-(-)-3-Phenylglycidol is a chiral epoxide compound characterized by its unique stereochemistry. It features a phenyl group attached to a three-membered epoxide ring, making it an important intermediate in organic synthesis. The compound has the molecular formula C9H10O2 and is recognized for its potential applications in pharmaceuticals and fine chemicals due to its reactive epoxide functionality.

, including:

  • Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as alcohols or amines, leading to the formation of diols or amino alcohols.
  • Epoxide Hydrolase Reaction: Enzymatic conversion using epoxide hydrolases can yield diols with high enantioselectivity, which is crucial for synthesizing biologically active compounds .
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or aldehydes depending on the reaction conditions and reagents used.

Studies indicate that (2S,3S)-(-)-3-Phenylglycidol exhibits biological activity, particularly as a precursor in the synthesis of bioactive molecules. Its derivatives have shown promise in medicinal chemistry, especially in the development of anti-cancer agents and other therapeutic compounds. The compound's ability to undergo selective transformations makes it a valuable building block in drug development.

Several methods exist for synthesizing (2S,3S)-(-)-3-Phenylglycidol:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.
  • Asymmetric Epoxidation: Employing chiral catalysts to achieve enantioselective epoxidation of allylic alcohols.
  • Chemoenzymatic Methods: Recent studies have employed microbial strains such as Galactomyces geotrichum for the bioresolution of racemic mixtures to obtain optically pure forms of phenylglycidol .

(2S,3S)-(-)-3-Phenylglycidol finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs and biologically active compounds.
  • Material Science: Serves as a building block for polymers and resins due to its reactive epoxide group.
  • Agricultural Chemicals: Potential use in developing agrochemicals that require specific stereochemical configurations for efficacy.

Interaction studies involving (2S,3S)-(-)-3-Phenylglycidol focus on its reactivity with various nucleophiles and electrophiles. These studies are critical for understanding its behavior in biological systems and its potential toxicity. The compound's interactions with enzymes, particularly epoxide hydrolases, are of significant interest due to their implications in drug metabolism and detoxification processes .

Several compounds share structural similarities with (2S,3S)-(-)-3-Phenylglycidol. Here are some notable examples:

Compound NameStructure TypeUnique Features
(2R,3R)-(+)-3-PhenylglycidolChiral EpoxideOpposite stereochemistry; potential for different biological activity.
Phenyl Glycidyl EtherGlycidyl EtherLacks chirality; primarily used as a viscosity reducer in epoxy resins .
Ethyl 3-phenylglycidateEsterDerived from phenylglycidol; used in synthetic pathways for complex molecules .

The uniqueness of (2S,3S)-(-)-3-Phenylglycidol lies in its specific stereochemistry, which influences its reactivity and biological activity compared to its counterparts.

Asymmetric synthesis represents one of the most significant advances in organic chemistry during the past century. The development of methods to create chiral compounds with high stereoselectivity has revolutionized the field of organic synthesis. The Sharpless epoxidation, developed by K. Barry Sharpless in 1980, marked a significant milestone in this field. This reaction, which earned Sharpless the 2001 Nobel Prize in Chemistry, enabled the enantioselective preparation of 2,3-epoxyalcohols from primary and secondary allylic alcohols. This methodology paved the way for the synthesis of compounds like (2S,3S)-(-)-3-Phenylglycidol with high enantiomeric purity.

The history of (2S,3S)-(-)-3-Phenylglycidol is closely linked to the development of methods for stereoselective epoxidation. As researchers continued to refine these methods, this particular compound emerged as a valuable chiral building block due to its well-defined stereochemistry and versatile reactivity profile. Over the years, it has become an increasingly important tool in the synthesis of pharmaceuticals and fine chemicals.

Significance in Stereoselective Organic Chemistry

(2S,3S)-(-)-3-Phenylglycidol occupies a unique position in stereoselective organic chemistry due to its defined stereochemistry and reactive functional groups. The compound features two stereogenic centers in a (2S,3S) configuration, making it an ideal substrate for studying stereoselective transformations. The epoxide ring can be opened with various nucleophiles with high stereoselectivity, leading to the formation of new chiral centers. This property has made (2S,3S)-(-)-3-Phenylglycidol an invaluable tool for constructing complex chiral molecules.

In the broader context of stereoselective organic chemistry, (2S,3S)-(-)-3-Phenylglycidol serves as a model compound for understanding the principles of asymmetric synthesis and stereochemical control. Its well-defined stereochemistry allows researchers to investigate the influence of stereogenic centers on reaction outcomes and to develop new stereoselective methodologies. The compound's ability to transfer its stereochemical information to reaction products has made it particularly valuable in the field of asymmetric synthesis.

Current Research Landscape and Challenges

Current research involving (2S,3S)-(-)-3-Phenylglycidol spans multiple fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, researchers are exploring novel methods for the stereoselective transformation of this compound to access complex chiral molecules. In medicinal chemistry, (2S,3S)-(-)-3-Phenylglycidol is being investigated for its biological activities, including potential antitumor, antiviral, and antimicrobial properties.

Despite its utility, several challenges remain in the research and application of (2S,3S)-(-)-3-Phenylglycidol. One challenge is the development of more efficient and sustainable methods for its synthesis. Traditional approaches often require expensive catalysts and reagents, limiting large-scale production. Another challenge is the selective functionalization of specific sites within the molecule, which requires the development of highly selective reagents and conditions. Researchers are also working to better understand the mechanistic aspects of reactions involving this compound, which could lead to improved synthetic methodologies.

Stereochemical Significance in Research Applications

The stereochemistry of (2S,3S)-(-)-3-Phenylglycidol plays a crucial role in its research applications. The (2S,3S) configuration influences the compound's reactivity and biological activity, making it a valuable tool for studying structure-activity relationships in drug development. For instance, studies have shown that (2S,3S)-3-phenylglycidol is a much more potent inhibitor of cytosolic epoxide hydrolase compared to its (2R,3R) enantiomer. When comparing the I50 values of (2S,3S)- and (2R,3R)-3-(4-nitrophenyl)glycidol, the (2S,3S)-enantiomer was at least 750-fold better as an inhibitor (I50 = 1.6 μM) than the (2R,3R)-enantiomer (I50 = 1200 μM).

In organic synthesis, the defined stereochemistry of (2S,3S)-(-)-3-Phenylglycidol allows for the precise construction of complex chiral molecules. The compound's stereochemistry can be transferred to the products of its reactions, enabling the synthesis of molecules with multiple stereogenic centers in a controlled manner. This stereochemical control is essential for the synthesis of biologically active compounds, where the spatial arrangement of atoms can significantly influence activity and selectivity.

Chemical Synthesis Routes

Sharpless Asymmetric Epoxidation Approaches

The Sharpless asymmetric epoxidation, pioneered by K. Barry Sharpless, enables enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols [1] [5]. For (2S,3S)-(-)-3-phenylglycidol, this method employs titanium tetra(isopropoxide) and chiral diethyl tartrate to induce stereocontrol. The reaction proceeds via a dimeric titanium-tartrate catalyst, with molecular sieves enhancing selectivity by scavenging water [1]. A critical factor is the allylic alcohol’s substitution pattern: bulkier R² and R³ groups improve enantiomeric excess (ee), while larger R¹ groups reduce it [1]. For cinnamyl alcohol derivatives, titanium complexes with chiral ligands like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose achieve moderate ee (44–48%) under optimized conditions [5]. Despite its reliability, the method requires stoichiometric oxidants like tert-butyl hydroperoxide, necessitating post-reduction purification.

Oxidation of Cinnamyl Alcohol Derivatives

Direct epoxidation of cinnamyl alcohol derivatives offers a streamlined route to 3-phenylglycidol. Studies using titanium alkoxo catalysts, such as [Ti(O-i-Pr)₂(OR)₂]₂ (where OR = chiral alcohols), demonstrate tunable stereoselectivity [5]. For instance, catalysts derived from (-)-menthol or (+)-borneol yield distinct enantiomeric profiles, though achieving >90% ee remains challenging. Solvent choice (e.g., dichloromethane, toluene) and oxidant type (tert-butyl hydroperoxide vs. cumene hydroperoxide) critically influence conversion rates and byproduct formation [5]. Recent efforts focus on immobilizing titanium catalysts on silica supports to enhance recyclability and reduce metal leaching.

Styrene-Based Synthesis Pathways

Styrene oxide, a precursor to 3-phenylglycidol, undergoes acid-catalyzed hydrolysis to racemic phenylethyleneglycol [3]. Enantioselective synthesis requires chiral resolution or asymmetric catalysis. Hydrogenation of styrene oxide derivatives with chiral ligands (e.g., BINAP-ruthenium complexes) yields (2S,3S)-(-)-3-phenylglycidol, though competing isomerization to phenylacetaldehyde necessitates precise control of water content [3]. Alternatively, enzymatic resolution of racemic styrene oxide using epoxide hydrolases provides enantiopure glycols, as discussed in Section 1.2.2.

Green Chemistry Approaches

Supercritical carbon dioxide (scCO₂) emerges as a sustainable solvent for epoxidation reactions, minimizing toxic waste. In continuous-flow systems, palladium catalysts in scCO₂-toluene mixtures oxidize cinnamyl alcohol derivatives with 60% conversion and 72% selectivity toward cinnamaldehyde [2]. While not directly producing 3-phenylglycidol, this platform highlights solvent engineering’s role in reducing environmental impact. Other green strategies include aqueous-phase epoxidations and photocatalyzed oxidations, though these remain underexplored for chiral epoxides.

Enzymatic Synthesis Methods

Lipase-Catalyzed Transformations

Note: No studies on lipase-catalyzed synthesis of (2S,3S)-(-)-3-phenylglycidol were identified in the provided sources.

Epoxide Hydrolase Applications

Epoxide hydrolases (EHs) resolve racemic epoxides into enantiopure diols or epoxides. Recombinant E. coli expressing Streptomyces griseus EH (SGEH) achieves 98% ee for (R)-phenyl glycidyl ether at 20°C and pH 7.5 using 10% dimethylformamide as a co-solvent [4]. Applied to 3-phenylglycidol, this method could selectively hydrolyze one enantiomer, leaving the desired (2S,3S)-epoxide intact. Key parameters include cell-to-substrate ratio (20:1 w/w) and reaction time (10–12 h), with prolonged incubation enhancing ee at the expense of yield [4].

Whole-Cell Biocatalytic Systems

Whole-cell systems integrate cofactor regeneration and multi-enzyme cascades. E. coli expressing human cytochrome P450 isoforms produce drug metabolites on preparative scales (e.g., 59 mg from 1 mmol substrate) [6]. For 3-phenylglycidol, engineered strains could oxidize styrene or cinnamyl alcohol precursors enantioselectively. Challenges include substrate toxicity and oxygen mass transfer, addressed via membrane engineering and biphasic reactors [6].

Chemoenzymatic Approaches

Combined Chemical-Enzymatic Strategies

Hybrid routes merge chemical synthesis’s scalability with enzymatic precision. For example, Sharpless epoxidation followed by EH-mediated resolution enhances overall ee from 80% to >99%. In one workflow, racemic 3-phenylglycidol from styrene oxide hydrolysis is treated with SGEH-expressing cells, yielding (2S,3S)-(-)-enantiomer and recyclable (2R,3R)-(+)-diol [4].

Process Optimization Parameters

Critical factors for scale-up include:

  • Catalyst loading: 5–10 mol% titanium catalysts balance cost and activity [1].
  • Solvent systems: Biphasic scCO₂-toluene mixtures improve oxygen solubility and product recovery [2].
  • Enzyme stability: SGEH retains 90% activity after five reuse cycles in immobilized formats [4].

Industrial Scale-up Considerations

Pilot-scale productions use continuous-flow reactors for chemical steps and stirred-tank bioreactors for enzymatic resolutions. Economic analyses favor chemoenzymatic routes due to lower waste disposal costs and higher enantiopurity (>98% ee) [4] [6]. Regulatory compliance requires stringent control of metal residues (e.g., titanium <10 ppm) and solvent traces (e.g., DMF <500 ppm).

Metal-Based Catalysts

Titanium(IV) Alkoxide Complexes

Catalytic Framework and Mechanism

Titanium(IV) alkoxide complexes represent one of the most extensively studied metal-based catalytic systems for the asymmetric epoxidation of cinnamyl alcohol derivatives to produce (2S,3S)-(-)-3-phenylglycidol. These complexes operate through a distinctive mechanism involving the coordination of the allylic alcohol substrate to the titanium center, forming a chelated intermediate that directs the subsequent epoxidation with high stereoselectivity.

The titanium(IV) alkoxide catalysts function through a multi-step process where the allylic alcohol substrate coordinates to the titanium center via its hydroxyl group, creating a five-membered chelate ring. This coordination activates the alkene toward nucleophilic attack by the oxidant while simultaneously providing facial selectivity through the chiral environment created by the titanium-tartrate complex. The most effective titanium alkoxide systems utilize titanium(IV) isopropoxide in combination with diethyl tartrate and tert-butyl hydroperoxide as the terminal oxidant.

Structure-Activity Relationships

The enantioselectivity of titanium(IV) alkoxide systems is highly dependent on the nature of the tartrate ligand and the reaction conditions. Studies have demonstrated that the use of diisopropyl tartrate as the chiral auxiliary provides superior enantioselectivity compared to diethyl tartrate, achieving enantiomeric excesses of up to 94.5% for the formation of (2S,3S)-(-)-3-phenylglycidol. The optimal catalyst loading ranges from 5-10 mol%, with reaction temperatures maintained at 0°C to -20°C to maximize stereoselectivity.

The electronic properties of the substrate also significantly influence the catalytic performance. Electron-rich allylic alcohols undergo epoxidation more readily, while electron-deficient substrates require longer reaction times and higher catalyst loadings. The presence of substituents on the aromatic ring affects both the reaction rate and selectivity, with para-methoxy substitution providing enhanced reactivity while maintaining high enantioselectivity.

Optimization Parameters

Solvent selection plays a crucial role in the performance of titanium alkoxide catalysts. Dichloromethane and toluene have been identified as optimal solvents, providing both good solubility for the catalyst and suitable reaction kinetics. The substrate to oxidant ratio is typically maintained at 1:1.5 to 1:2 to ensure complete conversion while minimizing over-oxidation. Temperature control is particularly critical, as temperatures above 25°C lead to significant erosion of enantioselectivity.

Salen-Based Catalytic Systems

Chromium(III) Salen Complexes

Chromium(III) salen complexes have emerged as highly effective catalysts for the kinetic resolution of racemic epoxides, providing access to enantiomerically pure (2S,3S)-(-)-3-phenylglycidol through selective hydrolysis processes. These complexes operate through a unique bimetallic mechanism where two chromium centers cooperatively activate both the epoxide substrate and the nucleophile, leading to exceptionally high enantioselectivities.

The most successful chromium salen systems utilize the Jacobsen catalyst framework, featuring tert-butyl substituents in the 3,3'-positions of the salicylaldehyde rings and a chiral diamine backbone derived from 1,2-diaminocyclohexane. These catalysts achieve E-values exceeding 500 for the kinetic resolution of phenylglycidol, corresponding to enantiomeric excesses greater than 99% at 50% conversion.

Manganese(III) Salen Complexes

Manganese(III) salen complexes have been extensively developed for the asymmetric epoxidation of alkenes, though their application to phenylglycidol synthesis has been more limited due to the requirement for pre-formed allylic alcohol substrates. The Jacobsen-Katsuki catalyst represents the benchmark system, achieving enantioselectivities of 92-97% for cis-disubstituted alkenes under optimized conditions.

The mechanism of manganese salen-catalyzed epoxidation involves the formation of a high-valent manganese-oxo intermediate that transfers oxygen to the alkene substrate. The stereochemical outcome is determined by the approach of the alkene to the manganese-oxo species, with the bulky tert-butyl groups on the salen ligand providing effective steric discrimination between enantiotopic faces.

Cobalt(III) Salen Complexes

Cobalt(III) salen complexes have found particular utility in the hydrolytic kinetic resolution of terminal epoxides, offering a highly practical route to enantiomerically pure epoxides on both laboratory and industrial scales. The cobalt system operates under mild conditions using water as the nucleophile, providing excellent substrate generality and functional group tolerance.

The cobalt salen catalyst achieves extraordinary selectivity factors (E-values > 1000) for many terminal epoxides, allowing for the efficient resolution of racemic mixtures with high recovery of both the remaining epoxide and the corresponding diol product. The catalyst system demonstrates remarkable stability and can be recovered and reused multiple times without significant loss of activity or selectivity.

Novel Metallic Catalyst Developments

Iron-Based Catalytic Systems

Recent advances in iron-based catalysis have yielded highly active and selective catalysts for epoxidation reactions using environmentally benign oxidants such as hydrogen peroxide. Iron-porphyrin complexes have been developed that mimic the activity of cytochrome P450 enzymes, achieving high turnover frequencies while maintaining excellent stereoselectivity.

The iron-molybdenum heteropolymetalate system represents a particularly promising development, utilizing the catalyst (NH4)3[FeMo6O18(OH)6] to achieve 95% enantiomeric excess and 98% yield for the epoxidation of aromatic alkenes. This system offers several advantages including the use of inexpensive, non-toxic metals and the ability to operate under mild conditions with hydrogen peroxide as the sole oxidant.

Cobalt Bimetallic Catalysts

Bimetallic cobalt catalysts have demonstrated exceptional performance in the enantioselective polymerization of epoxides, with stereoselectivity factors reaching 370 for propylene oxide. These catalysts operate through a cooperative mechanism where both metal centers participate in substrate activation, leading to enhanced activity and selectivity compared to monomeric analogues.

The bimetallic cobalt system has been successfully applied to the kinetic resolution of various epoxides, including phenylglycidol derivatives, achieving near-quantitative yields of enantiomerically pure products. The catalyst demonstrates excellent recyclability and can be used in continuous-flow processes for large-scale applications.

Gallium-Based Heterogeneous Catalysts

Gallium oxide has emerged as a novel, transition-metal-free catalyst for the epoxidation of alkenes with hydrogen peroxide. Despite achieving more moderate enantioselectivities (71% ee), gallium-based systems offer significant advantages in terms of sustainability and cost-effectiveness.

The heterogeneous nature of gallium oxide catalysts facilitates easy recovery and reuse, with the catalyst maintaining activity over multiple cycles. High-throughput experimentation has revealed that the synthesis conditions significantly influence the catalytic properties, with calcination temperature and surface area being key parameters.

Organocatalysts in Asymmetric Synthesis

Structure-Based Catalytic Design

Proline-Derived Organocatalysts

Proline and its derivatives represent the most widely studied class of organocatalysts for asymmetric synthesis, operating through enamine and iminium ion activation mechanisms. While direct application to phenylglycidol synthesis has been limited, proline-catalyzed aldol reactions provide access to key intermediates that can be converted to phenylglycidol through subsequent epoxidation.

The design of proline-based catalysts has focused on enhancing both activity and selectivity through structural modifications. The incorporation of bulky substituents at the 4-position of the proline ring has been shown to improve enantioselectivity, while the introduction of additional functional groups can provide secondary interactions that further enhance stereoinduction.

Squaramide Catalysts

Squaramide-based organocatalysts have emerged as highly effective hydrogen-bond donors for asymmetric catalysis, achieving excellent enantioselectivities in various transformations including the asymmetric ring-opening of epoxides. These catalysts operate through a bifunctional mechanism where the squaramide moiety provides hydrogen bonding to the substrate while a tertiary amine group activates the nucleophile.

The modular nature of squaramide catalysts allows for systematic optimization of both steric and electronic properties. The incorporation of chiral diamines derived from trans-1,2-diaminocyclohexane provides an effective platform for achieving high enantioselectivities, with ee values exceeding 97% for the ring-opening of α-chloroglycinates.

Thiourea-Based Catalyst Systems

Thiourea organocatalysts have found extensive application in asymmetric synthesis due to their ability to form strong hydrogen bonds with electron-rich substrates. Recent computational studies have revealed that the conformational dynamics of thiourea catalysts play a crucial role in determining their activity and selectivity.

The design of thiourea catalysts has evolved to incorporate multiple binding sites, allowing for the simultaneous activation of both electrophile and nucleophile components. The Takemoto catalyst, featuring both thiourea and tertiary amine functionalities, represents a benchmark system that achieves high enantioselectivities through cooperative activation mechanisms.

Mechanistic Insights and Selectivity Factors

Hydrogen Bonding Networks

The success of organocatalysts in asymmetric synthesis is largely attributed to their ability to form well-defined hydrogen bonding networks with substrates. Computational studies have revealed that the precise geometry of these interactions is crucial for achieving high enantioselectivity, with even minor changes in catalyst structure leading to significant changes in selectivity.

The formation of multiple hydrogen bonds between catalyst and substrate creates a rigid transition state that effectively discriminates between enantiotopic pathways. The strength and directionality of these hydrogen bonds are influenced by both the electronic properties of the catalyst and the steric environment around the binding site.

Conformational Control

Recent investigations have highlighted the importance of conformational control in organocatalyst design. Flexible catalysts can adopt multiple conformations, only some of which are catalytically active, leading to reduced effective catalyst concentration and potentially compromised selectivity.

The design of conformationally restricted catalysts has emerged as a successful strategy for enhancing both activity and selectivity. The incorporation of rigid scaffolds or the introduction of intramolecular interactions that favor specific conformations can dramatically improve catalytic performance.

Electronic Effects and Activation Modes

The electronic properties of organocatalysts significantly influence their activation modes and selectivity patterns. Electron-withdrawing substituents on thiourea catalysts enhance their hydrogen-bond-donating ability, leading to stronger substrate binding and improved enantioselectivity.

The balance between different activation modes is crucial for achieving optimal selectivity. Catalysts that operate through multiple mechanisms simultaneously can provide enhanced selectivity through the reinforcement of stereochemical preferences, but they can also lead to competing pathways that reduce overall efficiency.

Biocatalysts for Stereoselective Production

Native Enzyme Applications

Epoxide Hydrolases

Epoxide hydrolases represent one of the most important classes of biocatalysts for the asymmetric synthesis of vicinal diols from epoxides. These enzymes catalyze the hydrolysis of epoxides through a two-step mechanism involving the formation of a covalent alkylenzyme intermediate followed by hydrolysis to yield the corresponding diol with inversion of configuration.

The plant epoxide hydrolase StEH1 from Solanum tuberosum has been extensively studied for its ability to catalyze the hydrolysis of phenylglycidol and related substrates. The wild-type enzyme shows modest enantioselectivity (E-value of 2.5) for the hydrolysis of racemic phenylglycidol, but this can be significantly improved through directed evolution approaches.

The mechanism of epoxide hydrolase catalysis involves nucleophilic attack by an active-site aspartate residue on one of the epoxide carbons, forming a covalent intermediate that is subsequently hydrolyzed by water. The stereochemical outcome is determined by the regioselectivity of the initial nucleophilic attack, which can be influenced by both steric and electronic factors.

Aminomutases

Phenylalanine aminomutase (PAM) enzymes have been successfully applied to the regio- and stereoselective amination of trans-3-arylglycidates, providing access to arylserine derivatives with high enantiomeric purity. The enzyme from Taxus canadensis (TcPAM) has been particularly effective, achieving 97% regioselectivity for attack at the α-carbon of phenylglycidol derivatives.

The aminomutase-catalyzed reaction proceeds through a radical mechanism involving a 5-methylidene-3,5-dihydro-4H-imidazol-4-one (MIO) cofactor. The enzyme provides an alternative to traditional chemical methods for the synthesis of β-hydroxy-α-amino acids, offering superior selectivity and operating under mild aqueous conditions.

Oxidoreductases

Various oxidoreductases have been investigated for their ability to catalyze the asymmetric epoxidation of alkenes, though their application to phenylglycidol synthesis has been more limited. Peroxygenases and monooxygenases have shown promise for the selective oxidation of aromatic compounds, achieving moderate to good enantioselectivities under mild conditions.

The use of engineered cytochrome P450 enzymes has yielded catalysts with enhanced activity and selectivity for the epoxidation of non-natural substrates. These systems typically require cofactor regeneration systems and can be challenging to implement on a preparative scale.

Engineered Enzyme Systems

Rational Design Approaches

Rational design of enzymes for enhanced enantioselectivity has been successful when detailed structural information is available. The identification of key active-site residues that influence selectivity allows for targeted mutations that can dramatically improve catalytic performance.

For epoxide hydrolases, computational modeling has revealed that residues in the active site that interact with the substrate can be modified to alter the preferred binding orientation, leading to changes in regioselectivity and enantioselectivity. The replacement of specific amino acids can shift the preference from one enantiomer to another, providing access to both enantiomers of the product.

Semi-Rational Design

Semi-rational approaches that combine structural information with randomization of key regions have proven particularly effective for optimizing enzyme selectivity. The identification of hotspots for mutagenesis allows for more focused libraries that are easier to screen while maintaining the potential for significant improvements.

The use of computational tools to predict the effects of mutations has enhanced the success rate of rational design approaches. Molecular dynamics simulations and quantum mechanical calculations can provide insights into the likely effects of specific mutations on substrate binding and catalysis.

Directed Evolution for Enhanced Selectivity

Mutagenesis Strategies

Directed evolution has emerged as a powerful tool for improving the enantioselectivity of enzymes without requiring detailed structural knowledge. Error-prone PCR (ep-PCR) and saturation mutagenesis are the most commonly used methods for generating genetic diversity in enzyme libraries.

The success of directed evolution depends critically on the screening method used to identify improved variants. For enantioselective reactions, screens that can distinguish between enantiomers are essential, often requiring the use of chiral analytical methods or indirect assays that rely on the different biological activities of enantiomers.

Iterative Optimization

Multiple rounds of mutagenesis and screening are typically required to achieve significant improvements in enantioselectivity. The iterative nature of directed evolution allows for the accumulation of beneficial mutations that can have additive or synergistic effects on selectivity.

The combination of different mutagenesis methods in successive rounds can be particularly effective. Initial rounds using error-prone PCR can identify beneficial regions for mutation, which can then be targeted more specifically using saturation mutagenesis in subsequent rounds.

Case Studies in Selectivity Enhancement

Several successful examples of directed evolution for enhanced enantioselectivity have been reported for epoxide hydrolases. Starting from the wild-type StEH1 enzyme with an E-value of 2.5 for phenylglycidol hydrolysis, directed evolution has yielded variants with E-values exceeding 140, corresponding to enantioselectivities greater than 97%.

The analysis of improved variants has revealed that enhancements in selectivity can arise from changes in both enantioselectivity and regioselectivity. Some variants showed improved discrimination between enantiomers, while others exhibited altered regioselectivity that favored attack at a different position on the epoxide ring.

Mechanistic Understanding

The mechanistic basis for improved selectivity in evolved enzymes has been investigated through structural and kinetic studies. Changes in the active site architecture can alter the binding mode of substrates, leading to different preferences for enantiomers or changes in the regioselectivity of nucleophilic attack.

The contribution of remote mutations to improved selectivity has been a surprising finding in several directed evolution studies. Mutations far from the active site can influence selectivity through effects on protein dynamics or allosteric mechanisms.

Heterogeneous Catalytic Systems

Supported Catalyst Architectures

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks have emerged as versatile platforms for the heterogeneous catalysis of epoxidation reactions. Polyoxometalate-based MOFs have shown particular promise, with the PW-MOF system achieving 94% enantiomeric excess for the epoxidation of alkenes with hydrogen peroxide.

The porous structure of MOFs provides several advantages including high surface areas, tunable pore sizes, and the ability to incorporate multiple catalytic sites within a single framework. The modular nature of MOF synthesis allows for systematic optimization of both the metal nodes and organic linkers to achieve desired catalytic properties.

Oxide-Supported Catalysts

Supported metal oxide catalysts have been extensively developed for heterogeneous epoxidation reactions. Cobalt oxide catalysts supported on nitrogen-doped carbon (Co3O4/N-C) have achieved good selectivities for the epoxidation of aromatic alkenes, with the advantage of easy recovery and reuse.

The support material plays a crucial role in determining the catalytic properties of supported catalysts. The electronic properties of the support can influence the oxidation state and coordination environment of the active metal species, leading to changes in both activity and selectivity.

Polymer-Supported Systems

Polymer-supported catalysts offer advantages in terms of processability and mechanical stability compared to inorganic supports. Polystyrene-supported molybdenum complexes have been developed for the epoxidation of alkenes, demonstrating good activity and selectivity while maintaining catalyst stability over multiple cycles.

The nature of the polymer support can significantly influence the catalytic properties through effects on the local environment around the active site. The swelling behavior of the polymer in different solvents can affect substrate accessibility and product diffusion, influencing both activity and selectivity.

Recyclability and Environmental Considerations

Catalyst Recovery and Reuse

The development of recyclable catalysts is a key consideration for sustainable chemical processes. Heterogeneous catalysts generally offer advantages in terms of ease of recovery, but maintaining activity and selectivity over multiple cycles remains a challenge.

Studies of catalyst deactivation have revealed several common pathways including leaching of active species, poisoning by impurities, and structural degradation under reaction conditions. The design of more robust catalysts requires understanding and addressing these deactivation mechanisms.

Green Chemistry Principles

The application of green chemistry principles to catalyst design has driven the development of more environmentally benign systems. The use of earth-abundant metals, aqueous reaction media, and renewable feedstocks are all important considerations in sustainable catalyst development.

The replacement of toxic or expensive metals with more benign alternatives has been a particular focus. Iron and cobalt-based systems have been developed as alternatives to traditional precious metal catalysts, offering similar performance while reducing environmental impact.

Process Intensification

The integration of heterogeneous catalysts with continuous-flow processes offers opportunities for process intensification and improved efficiency. Flow reactors can provide better heat and mass transfer, enabling more precise control of reaction conditions and improved selectivity.

The design of flow reactors for heterogeneous catalysis requires consideration of factors such as pressure drop, residence time distribution, and catalyst particle size. The optimization of these parameters can lead to significant improvements in both productivity and selectivity.

Comparative Catalytic Performance

Enantioselectivity Parameters and E-Values

Quantitative Selectivity Metrics

The evaluation of catalytic performance in asymmetric synthesis requires the use of quantitative metrics that allow for meaningful comparison between different systems. The enantiomeric ratio (E-value) has become the standard measure for characterizing the enantioselectivity of kinetic resolution processes.

The E-value is defined as the ratio of the rate constants for the reaction of the fast and slow reacting enantiomers (E = kfast/kslow). This parameter provides a conversion-independent measure of selectivity that can be used to compare catalysts under different conditions. E-values greater than 15 are generally considered acceptable for practical applications, while values greater than 50 are considered excellent.

Correlation with Enantiomeric Excess

The relationship between E-values and enantiomeric excess depends on the degree of conversion in kinetic resolution processes. At low conversions, the enantiomeric excess is approximately proportional to the E-value, while at higher conversions, the relationship becomes more complex.

For synthetic applications, the practical utility of a kinetic resolution depends on both the E-value and the desired level of conversion. High E-values allow for the recovery of enantiomerically pure material even at high conversions, while lower E-values require compromise between yield and enantiomeric purity.

Comparative Analysis

Analysis of the catalytic systems discussed reveals significant variation in enantioselectivity across different catalyst classes. Enzymatic systems, particularly those optimized through directed evolution, can achieve the highest E-values (>100), while organocatalysts and metal-based systems typically achieve moderate values (E = 15-50)[Table 1].

The choice of catalyst system depends on the specific requirements of the application, including the desired scale, cost considerations, and environmental constraints. Enzymatic systems excel in selectivity but may be limited in substrate scope, while metal-based systems offer broader applicability but may require more complex optimization[Table 1].

Reaction Optimization Matrices

Multi-Parameter Optimization

The optimization of catalytic systems for maximum enantioselectivity requires the systematic investigation of multiple reaction parameters. Temperature, solvent, catalyst loading, and reaction time all influence the observed selectivity, and their effects can be interconnected in complex ways.

Design of experiments (DoE) approaches have been successfully applied to catalyst optimization, allowing for the efficient exploration of multi-dimensional parameter spaces. These methods can identify optimal conditions while minimizing the number of experiments required.

Solvent Effects

Solvent selection plays a crucial role in determining the enantioselectivity of catalytic systems. The polarity, hydrogen bonding ability, and coordinating properties of solvents can all influence the structure and reactivity of catalytic intermediates.

For organocatalytic systems, the choice of solvent can dramatically affect the strength of hydrogen bonding interactions between catalyst and substrate. Aprotic solvents generally favor strong hydrogen bonding, while protic solvents can compete for binding sites and reduce selectivity.

Temperature Optimization

Temperature effects on enantioselectivity can be complex, as they influence both the thermodynamic stability of different conformational isomers and the kinetic selectivity of competing pathways[Table 2]. Lower temperatures generally favor higher selectivity, but this must be balanced against reduced reaction rates.

The temperature dependence of enantioselectivity can provide insights into the mechanism of selectivity. Systems that show strong temperature dependence may involve competing mechanisms with different activation energies, while temperature-independent systems suggest a single dominant mechanism[Table 2].

Catalyst Loading Optimization

The optimization of catalyst loading involves balancing several factors including cost, reaction rate, and potential catalyst deactivation pathways[Table 2]. Higher catalyst loadings generally lead to faster reactions but may also increase the likelihood of undesired side reactions.

For some systems, particularly those involving cooperative mechanisms, the relationship between catalyst loading and selectivity can be non-linear. Optimal loadings may represent a compromise between maximum activity and selectivity[Table 2].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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